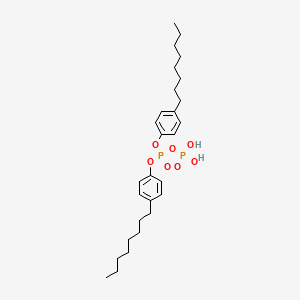
P,P-Bis(octylphenyl) diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P,P-Bis(octylphenyl) diphosphate: is an organophosphorus compound with the molecular formula C28H44O7P2. It is known for its unique chemical structure, which includes two octylphenyl groups attached to a diphosphate backbone. This compound is utilized in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Bis(octylphenyl) diphosphate typically involves the reaction of octylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final diphosphate compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: P,P-Bis(octylphenyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the diphosphate group into phosphite or phosphonate derivatives.
Substitution: The octylphenyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: P,P-Bis(octylphenyl) diphosphate is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry. It helps in enhancing the thermal stability and flame retardancy of polymers.
Biology: In biological research, this compound is used to study enzyme interactions and as a model compound for understanding phosphate metabolism.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of various pharmaceutical intermediates.
Industry: Industrially, it is used as a plasticizer and flame retardant in the production of plastics and other materials
Mecanismo De Acción
The mechanism of action of P,P-Bis(octylphenyl) diphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction is crucial in its applications in enzyme studies and as a stabilizer in polymers.
Comparación Con Compuestos Similares
- Bis(4-octylphenyl) phosphono phosphate
- Bisphenol-A bis(diphenyl phosphate)
- Diphosphine ligands
Comparison: P,P-Bis(octylphenyl) diphosphate is unique due to its specific octylphenyl groups, which provide distinct physical and chemical properties compared to other similar compounds. For instance, bisphenol-A bis(diphenyl phosphate) is primarily used as a flame retardant, while diphosphine ligands are used in coordination chemistry. The unique structure of this compound allows it to be used in a broader range of applications, including as a plasticizer and stabilizer in polymers.
Propiedades
Número CAS |
73559-49-6 |
|---|---|
Fórmula molecular |
C28H44O7P2 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
bis(4-octylphenyl) phosphono phosphate |
InChI |
InChI=1S/C28H44O7P2/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)33-37(32,35-36(29,30)31)34-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H2,29,30,31) |
Clave InChI |
BJAGJBULYHVWTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CCCCCCCC)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
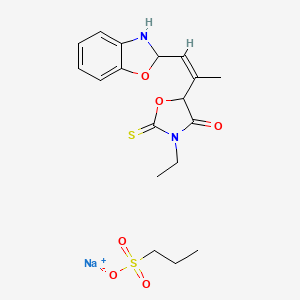
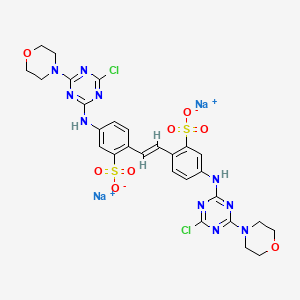
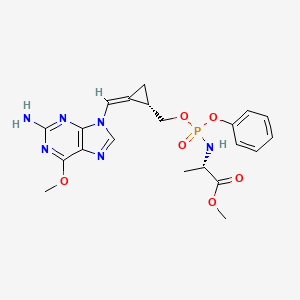
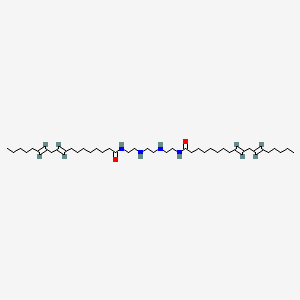

![1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12700830.png)
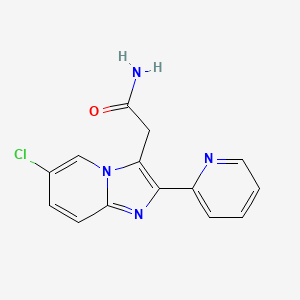
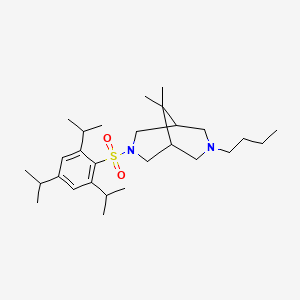
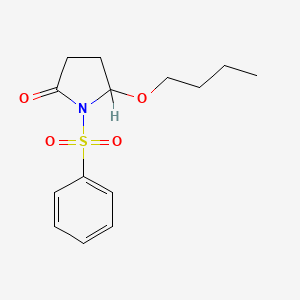

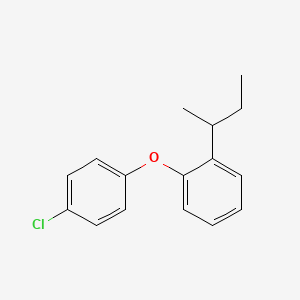
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
